Journal Name:Synthetic Communications
Journal ISSN:0039-7911
IF:1.937
Journal Website:http://www.tandf.co.uk/journals/titles/00397911.asp
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:288
Publishing Cycle:Semimonthly
OA or Not:Not
Synthetic Communications ( IF 1.937 ) Pub Date: 2021-03-19 , DOI: 10.1039/C5PY90116B
The first page of this article is displayed as the abstract.
Synthetic Communications ( IF 1.937 ) Pub Date: 2016-09-23 , DOI: 10.1039/C6PY01480A
To provide a molecular insight for guiding polymer coating in surface science and nanotechnology, here we examined the structures of brushed polyethylene glycol(bPEG)- and phosphorylcholine(bPC)-grafted iron oxide nanoparticles and analyzed their protein avoiding properties. We show bPC as an advantageous biomimetic alternative to PEG in rendering stealth nanostructures.
Synthetic Communications ( IF 1.937 ) Pub Date: 2021-08-24 , DOI: 10.1039/D1PY00664A
In this study, we explore the synthesis of methacrylate polymers carrying buckybowl corannulene as the polymer side-chain. For this, a general reactive scaffold, poly(glycidyl methacrylate) (PGMA), was prepared through an atom transfer radical polymerization process. The glycidyl units of this polymer could be subjected to a nucleophilic ring-opening reaction with mercaptocorannulene. The ring-opening reaction produced a reactive secondary hydroxyl group. These sites could be used to anchor alkyl chains through an esterification reaction. Alternatively, the post-polymerization functionalization could be carried out in one step albeit in a random fashion using two different thiol molecules. Here, the incorporation of an electron-rich thienothiophene moiety is demonstrated along with electron-deficient corannulenes in the polymer chain. The PGMA homopolymer could also be replaced with a random copolymer of methyl methacrylate. In some cases, the ring-opening reaction is carried out only partially to retain the reactive epoxide groups in the molecular structure, which enables further functionalization to alter polymer solubility or allow for intermolecular crosslinking of the structure to obtain thick polymer films. In essence, various simple synthetic strategies to corannulene-encoded and reactive/functionalizable polymers are established in this work.
Synthetic Communications ( IF 1.937 ) Pub Date: 2017-02-08 , DOI: 10.1039/C6PY02187E
By combining nitroxide-mediated block copolymerization with post functionalization and ion exchange, a series of block copolymers (BCPs) containing an azobenzene-based side-chain liquid crystalline (LC) polymer and an imidazolium-containing poly(ionic liquid) (PIL) were synthesized. The LC block of the BCPs studied herein is poly(4-[12-(4-butyl-4′-oxy-azobenzene)dodecyl]oxycarbonylstyrene) (PAzo), while the PIL block is poly(4-vinylbenzylhexylimidazoliumbis(trifluoromethanesulfonyl)imide) (PIL(TFSI)). As far as we know, this is the first series of BCPs having both PIL and LC polymer blocks. In this series of BCPs, the PIL(TFSI) blocks are totally ionized, while the polymer compositions are varied. When the weight fraction of PIL(TFSI) is 29.7%, the BCP self-assembles into a hexagonally packed cylindrical (HEX) structure. For the BCP with 56.5 wt% PIL(TFSI), it self-assembles into a lamellar (LAM) structure when the PAzo block is LC; and it changes into a HEX structure when the PAzo block enters into the isotropic state, which is attributed to the more flexible interface between PIL(TFSI) and PAzo at temperatures above the clearing temperature of PAzo. When the weight fraction of PIL(TFSI) is 65.3%, the nanostructure of the BCP remains LAM during heating. The ionic conductivities of the BCP with 65.3 wt% PIL(TFSI) at 40 and 140 °C are 4.45 × 10−5 and 5.81 × 10−4 S cm−1, respectively, which indicates that the BCP can be used as a solid polymer electrolyte.
Synthetic Communications ( IF 1.937 ) Pub Date: 2017-07-14 , DOI: 10.1039/C7PY01006K
The synthesis of borazine-based hybrid cyclomatrix polymers has been studied under various conditions. Crosslinked polymers obtained via a novel silicon/boron exchange precipitation polycondensation approach form hybrid cyclomatrix microspheres with a mean diameter of about 900 nm.
Synthetic Communications ( IF 1.937 ) Pub Date: 2021-08-03 , DOI: 10.1039/D1PY00809A
End-functionalization is an effective strategy for fabricating functional materials. Installing functional groups onto the chain end of helical polymers is of great interest. In this paper, we reported a new method for constructing end-functional helical poly(phenyl isocyanide)s. At first, a family of helical polyisocyanides with controlled Mn and low polydispersity bearing a Pd(II) complex on the chain end was readily prepared via the Pd(II)-mediated living polymerization of isocyanide monomers. To activate the terminal Pd(II)-complex, a variety of phosphine ligands were tested. It was found that the ligand exchange of the Pd(II) complex with Wei-phos provides a terminal Pd(II)-complex with high activity, which can promote the Sonogashira coupling reaction with many terminal alkyne derivatives. Taking advantage of this method, a series of interesting functional groups including dansyl chloride, the F atom, and the aldehyde group can be facilely installed onto the end of helical polyisocyanides. Moreover, a couple of hybrid block copolymers can also be obtained via the Sonogashira coupling reaction of the Pd(II)-terminated helical polyisocyanides with different functional polymers such as poly(ethylene glycol) (PEG), poly(L-lactide) (PLLA) and polycaprolactone (PCL) bearing an alkynyl group on the chain end. This method can not only install interesting functionalities onto the chain end of helical polyisocyanides but also remove the transition metal residue simultaneously facilely.
Synthetic Communications ( IF 1.937 ) Pub Date: 2011-11-08 , DOI: 10.1039/C1PY00494H
Oxidative stability of high density polyethylene (HDPE) containing C-alkylcalix[4]pyrogallolarenes was compared with the oxidative stability of HDPE containing 1,2,3-trihydroxybenzene (pyrogallol) and 2,6-di-tert-butyl-4-methylphenol (BHT). The Arrhenius kinetic parameters (Ea, Z, k) of non-isothermal thermo-oxidative decompositions indicate that C-alkylcalix[4]pyrogallolarenes are effective antioxidants acting at temperatures above 150 °C.
Synthetic Communications ( IF 1.937 ) Pub Date: 2014-05-15 , DOI: 10.1039/C4PY00369A
The clinical efficacy of cytotoxic drugs in the treatment of cancer is often hampered by poor pharmacodynamics and systemic toxicity. Here, we describe the design and synthesis of a new PEG-based system for the delivery of the cytotoxic camptothecin (CPT) into tumor cells that overexpress luteinizing hormone releasing hormone receptor (LHRHR). A novel functional reducible camptothecin (CPT) block copolymer conjugate was prepared using atom transfer radical polymerization (ATRP). The use of ATRP in the design and synthesis of the copolymer prodrug facilitated high drug loading and specific delivery to tumor cells. The efficacy of the polymer conjugate was evaluated in appropriate cancer cell lines in vitro. Cytotoxic potency was comparable to that of free CPT in LHRHR positive cell lines after 72 hours, whereas little cytotoxicity was observed in LHRHR negative lines. The study also evaluated the effects of polymer-based therapeutics on human peripheral blood mononuclear cells (PBMC). Free CPT demonstrated indiscriminate toxicity against the immune cells, with impairment of PBMC proliferation and a reduction in CD8+, CD4+ T cell populations. The camptothecin (CPT) block copolymer demonstrated a significant improvement in cell proliferation and maintenance of CD8+ cells.
Synthetic Communications ( IF 1.937 ) Pub Date: 2013-06-13 , DOI: 10.1039/C3PY00620D
Novel capsule clusters with a capsule-in-capsule structure were facilely fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions. First, dibutyl phthalate (DBP)-loaded polyurea (PU) capsules were prepared via interfacial polymerization templated from oil-in-water Pickering emulsions stabilized by hydrophilic silica nanoparticles. Then, the aqueous dispersion of the DBP-loaded PU capsules was emulsified into toluene as a water-in-oil emulsion using hydrophobic silica nanoparticles as the emulsifier. Finally, the capsule clusters were obtained by polymerization of melamine and formaldehyde in the water phase. These capsule clusters consisted of poly(melamine formaldehyde) (PMF)–silica hybrid shells and DBP-loaded PU capsules as the cluster core. Both the PU capsules and the capsule clusters had a spherical shape. The size of the PU capsules would decrease with increasing the hydrophilic silica concentration, and the capsule cluster size would reduce with elevating the volume ratio of oil to water. SEM tests indicated that the PU capsules were composed of a core–shell structure and the capsule clusters possessed a capsule-in-capsule structure as expected. FTIR demonstrated that DBP and PU capsules were encapsulated into their target microcontainers, PU capsules and capsule clusters, respectively. From the TG analysis, it could be calculated that the DBP content in PU capsules was 75.2 wt%. At the same time, the DBP content, PU shell content and PMF content in capsule clusters were 70.0 wt%, 23.1 wt% and 6.9 wt%, respectively. Furthermore, the release properties of two dyes in the capsule clusters were investigated. Such novel capsule clusters are inherently permeable exhibiting excellent multidrug controlled release properties in polar organic solvents.
Synthetic Communications ( IF 1.937 ) Pub Date: 2020-01-17 , DOI: 10.1039/C9PY01476D
Herein we report an aqueous polymerization strategy, assisted by dual-purpose supramolecular templates, for the formation of polyhydrazones and their subsequent hydrogelation. In this approach, donor–acceptor charge transfer interactions between small molecule templates and bipyridinium-based dialdehyde monomers facilitated monomer–monomer and polymer–monomer preorganization. The template-assisted polymerizations thus experienced augmented Mw and Mn values by up to 68 and 84% respectively as compared to the untemplated protocol. In this capacity, the presence of the templates and the increased molecular weight of the polymers effectively decreased the minimum monomer concentration needed for hydrogelation, enhanced the mechanical strength of the hydrogel microstructure, and increased the recovery velocity of the gel following shear-induced breakdown. The hydrogels were processed into colored films and highly crystalline ultra-light aerogels with a sheet-like morphology, as revealed by cross-polarized light, scanning electron, and transmission electron microscopies. The aerogels exhibited the ability to uptake gaseous iodine and iodine from solution with removal efficiencies and uptake capacities up to ∼91% and ∼363 wt% respectively.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学4区 | CHEMISTRY, ORGANIC 有机化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.80 | 65 | Science Citation Index Science Citation Index Expanded | Not |
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